molecular formula C7H18N2O B12102533 Methane;(4-methylmorpholin-2-yl)methanamine

Methane;(4-methylmorpholin-2-yl)methanamine

Katalognummer: B12102533
Molekulargewicht: 146.23 g/mol
InChI-Schlüssel: SGAZIOWHFSITDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methane;(4-methylmorpholin-2-yl)methanamine is an organic compound with the molecular formula C6H14N2O. It is also known by its IUPAC name, (4-methyl-2-morpholinyl)methanamine . This compound is characterized by the presence of a morpholine ring substituted with a methyl group and an aminomethyl group. It is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually stored under inert gas (nitrogen or argon) at low temperatures (2-8°C) to maintain its stability .

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: Methane;(4-methylmorpholin-2-yl)methanamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in substitution reactions, where the amino group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Methane;(4-methylmorpholin-2-yl)methanamine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Methane;(4-methylmorpholin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and context .

Vergleich Mit ähnlichen Verbindungen

Methane;(4-methylmorpholin-2-yl)methanamine can be compared with other similar compounds, such as:

    4-Methyl-2-aminomethylmorpholine: Similar structure but different functional groups.

    2-Morpholinemethanamine: Lacks the methyl substitution on the morpholine ring.

    4-Methylmorpholine: Lacks the aminomethyl group.

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .

Eigenschaften

Molekularformel

C7H18N2O

Molekulargewicht

146.23 g/mol

IUPAC-Name

methane;(4-methylmorpholin-2-yl)methanamine

InChI

InChI=1S/C6H14N2O.CH4/c1-8-2-3-9-6(4-7)5-8;/h6H,2-5,7H2,1H3;1H4

InChI-Schlüssel

SGAZIOWHFSITDA-UHFFFAOYSA-N

Kanonische SMILES

C.CN1CCOC(C1)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.